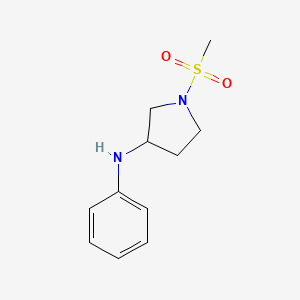![molecular formula C13H21N3O2S B7562127 2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds called thiol-reactive reagents, which are used to modify proteins and other biomolecules. MTSEA has been used in a variety of research applications, including protein structure and function studies, drug discovery, and cell signaling research.
Wirkmechanismus
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide is a thiol-reactive reagent, which means it can react with thiol groups on proteins and other biomolecules. Specifically, this compound reacts with cysteine residues, which are commonly found in proteins. The reaction between this compound and cysteine residues can lead to the modification of protein structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In protein structure and function studies, this compound can modify the activity of specific cysteine residues, which can lead to changes in protein structure and function. In drug discovery research, this compound can modify the activity of enzymes and other biomolecules, which can lead to the discovery of new drugs. Additionally, this compound has been shown to have effects on cell signaling pathways, which can lead to changes in cell behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide in lab experiments is that it is a highly specific reagent that can target specific cysteine residues in proteins. Additionally, this compound is relatively easy to use and can be applied to a variety of research applications. However, there are also limitations to using this compound in lab experiments. For example, this compound can only react with cysteine residues, which limits its applicability to research on other types of biomolecules. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in cell-based experiments.
Zukünftige Richtungen
There are many future directions for research on 2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide. One direction is to further explore the use of this compound in drug discovery research. Specifically, researchers could investigate the potential of this compound to modify the activity of specific enzymes and other biomolecules that are involved in disease processes. Another direction is to explore the use of this compound in cell signaling research. Specifically, researchers could investigate the role of specific signaling pathways in cells and how they are affected by this compound. Finally, researchers could investigate the use of this compound in other types of biomolecules, such as lipids and carbohydrates, to expand its applicability to a wider range of research applications.
Synthesemethoden
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide can be synthesized by reacting 2,6-dimethylmorpholine-4-carboxylic acid with thioacetic acid followed by reaction with 2-amino-4-methyl-1,3-thiazole. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide has been used in a variety of scientific research applications. One of its most common uses is in protein structure and function studies. This compound can react with cysteine residues in proteins, which allows researchers to study the role of specific cysteine residues in protein structure and function. This compound has also been used in drug discovery research, as it can modify the activity of enzymes and other biomolecules. Additionally, this compound has been used in cell signaling research to study the role of specific signaling pathways in cells.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-8-7-19-12(14-8)11(4)15-13(17)16-5-9(2)18-10(3)6-16/h7,9-11H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKBVHRTPMILCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC(C)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)


![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)


![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)